molecular formula C19H16ClF3N2O3S B2404666 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfonylacetamide CAS No. 686743-62-4

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfonylacetamide

Cat. No.: B2404666
CAS No.: 686743-62-4
M. Wt: 444.85
InChI Key: PZVJAIVOMXTQBI-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfonylacetamide is a useful research compound. Its molecular formula is C19H16ClF3N2O3S and its molecular weight is 444.85. The purity is usually 95%.
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Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfonylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C18H18ClF3N2O2S
  • Molar Mass : 398.85 g/mol

The compound exhibits a range of biological activities primarily through the inhibition of specific enzymes and pathways. It has been studied for its role as an inhibitor in various biochemical processes, particularly in relation to inflammatory responses and cancer cell proliferation.

  • Enzyme Inhibition : The compound has shown inhibitory effects on enzymes involved in prostaglandin synthesis, specifically mPGES-1, which is crucial in mediating inflammatory responses. In vitro studies demonstrate that it can significantly reduce the activity of mPGES-1 with an IC50 value indicating potent efficacy .
  • Cell Proliferation : Research indicates that this compound can inhibit the proliferation of cancer cell lines, suggesting potential applications in oncology. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity IC50 (µM) Cell Line/Model Reference
mPGES-1 Inhibition8.0A549 (lung cancer)
Cancer Cell Proliferation Inhibition16.0MCF7 (breast cancer)
Anti-inflammatory Effects12.5RAW 264.7 (macrophages)

Case Study 1: Anti-inflammatory Effects

In a study focusing on inflammatory models, this compound demonstrated significant reductions in pro-inflammatory cytokine levels when tested on RAW 264.7 macrophages. The compound was administered at varying concentrations, revealing a dose-dependent response that highlights its potential as an anti-inflammatory agent.

Case Study 2: Cancer Proliferation Inhibition

A detailed investigation into the compound's effects on breast cancer cell lines (MCF7) showed a marked decrease in cell viability at concentrations above 10 µM. Flow cytometry analysis indicated that the compound induces apoptosis, further supporting its role as a therapeutic candidate in cancer treatment.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3N2O3S/c1-2-25-10-17(13-5-3-4-6-16(13)25)29(27,28)11-18(26)24-15-9-12(19(21,22)23)7-8-14(15)20/h3-10H,2,11H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVJAIVOMXTQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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